molecular formula C16H12BrN3O B2948424 N-(4-(1H-pyrazol-3-yl)phenyl)-4-bromobenzamide CAS No. 1183648-15-8

N-(4-(1H-pyrazol-3-yl)phenyl)-4-bromobenzamide

Cat. No. B2948424
CAS RN: 1183648-15-8
M. Wt: 342.196
InChI Key: RVJQDXKZXGNKFX-UHFFFAOYSA-N
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Description

N-(4-(1H-pyrazol-3-yl)phenyl)-4-bromobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of a specific type of enzyme, which makes it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Antimicrobial Activity

4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide: has been studied for its potential in combating various microbial infections. The imidazole ring, a core structure in this compound, is known for its presence in many pharmacologically active molecules that exhibit antibacterial and antifungal properties . This compound could be synthesized and evaluated for its efficacy against a range of pathogenic microorganisms.

Anti-inflammatory Properties

Compounds containing the imidazole moiety, such as 4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide , are often researched for their anti-inflammatory effects. These compounds can be designed to target specific inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .

Cancer Research

The pyrazole ring found in N-(4-(1H-pyrazol-3-yl)phenyl)-4-bromobenzamide is frequently seen in molecules with antitumor activity. Research into this compound could focus on its ability to inhibit cancer cell growth and proliferation, possibly contributing to the development of new anticancer drugs .

Enzyme Inhibition

This compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways or disease progression. For instance, it could be explored as an inhibitor of liver alcohol dehydrogenase, which has implications in alcohol metabolism and alcohol-related diseases .

Synthesis of Bipyrazoles

4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide: can serve as a starting material in the synthesis of 1,4′-bipyrazoles, which are important in the creation of compounds with diverse biological activities. This application is crucial in medicinal chemistry for generating new molecules with potential therapeutic benefits .

properties

IUPAC Name

4-bromo-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c17-13-5-1-12(2-6-13)16(21)19-14-7-3-11(4-8-14)15-9-10-18-20-15/h1-10H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJQDXKZXGNKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-pyrazol-3-yl)phenyl)-4-bromobenzamide

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